5-Amino-2-bromophenol
Overview
Description
5-Amino-2-bromophenol is an organic compound with the molecular formula C6H6BrNO . It has a molecular weight of 188.02 g/mol . The compound appears as a powder .
Molecular Structure Analysis
The molecular structure of 5-Amino-2-bromophenol consists of a phenol group (a benzene ring with a hydroxyl group) with bromine and amino substituents . The InChI code for the compound is 1S/C6H6BrNO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H,8H2 .Physical And Chemical Properties Analysis
5-Amino-2-bromophenol has a melting point of 139-140°C . It is a powder in physical form . The compound has a topological polar surface area of 46.2 Ų and a complexity of 99.1 . It has no rotatable bonds .Scientific Research Applications
Antioxidant Activity : Bromophenols, including derivatives similar to 5-Amino-2-bromophenol, have been identified in marine red algae like Rhodomela confervoides, showing potent antioxidant activities. These natural antioxidants are suggested to help prevent oxidative deterioration of food (Li, Li, Gloer, & Wang, 2011).
Antimicrobial and Anticancer Properties : Some bromophenols, structurally related to 5-Amino-2-bromophenol, have been tested against microorganisms and human cancer cell lines, although they were found inactive in these studies. These compounds were isolated from Rhodomela confervoides and synthesized for testing (Zhao et al., 2004).
Synthesis and Analytical Methods : The synthesis of bromophenol derivatives, including compounds related to 5-Amino-2-bromophenol, has been documented. These studies provide insights into the chemical properties and potential applications in various fields, including analytical chemistry (Sun Ducheng, 2012).
Chemiluminescence and DNA Detection : Bromophenol compounds have been employed as signal enhancers in chemiluminescent detection methods, including in sequence-specific DNA detection. This highlights their potential application in bioanalytical assays (Yu, Sheng, Zhao, & Fan, 2016).
Protein Tyrosine Phosphatase 1B Inhibition : Synthesized bromophenols have shown moderate inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), indicating potential applications in the study of enzyme inhibition and related therapeutic areas (Guo, Li, Li, Shi, & Han, 2011).
In Vivo Metabolism Studies : Research on the metabolism of structurally related compounds in vivo, like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, provides valuable information on the metabolic pathways and potential toxicological aspects of bromophenols (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Safety And Hazards
The compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
5-amino-2-bromophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWKTHGCIITRAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435981 | |
Record name | 5-amino-2-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-bromophenol | |
CAS RN |
55120-56-4 | |
Record name | 5-amino-2-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2-bromophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.